1-(Furan-2-yl)hexan-2-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan-2-yl-substituted conjugated enones, such as 4-(furan-2-yl)but-3-en-2-ones and 1-aryl-3-(furan-2-yl)prop-2-en-1-ones, has been reported . These compounds have been synthesized from furfural, 5-hydroxymethylfurfural, and its derivatives by aldol condensation .Molecular Structure Analysis

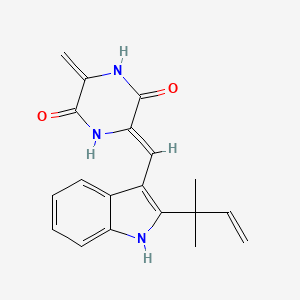

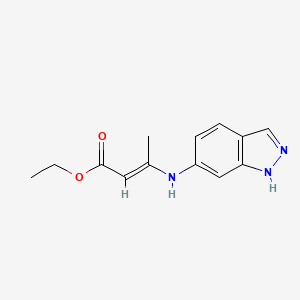

The molecular formula of 1-(Furan-2-yl)hexan-2-one is C10H14O2 . It has an average mass of 166.217 Da and a mono-isotopic mass of 166.099380 Da .Chemical Reactions Analysis

Furanic conjugated enones, such as this compound, can react with arenes under the action of triflic acid or AlCl3 to afford the corresponding products of hydroarylation of the furan side chain carbon–carbon double bond .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 243.5±13.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has a flash point of 107.2±0.0 °C and an index of refraction of 1.467 .Applications De Recherche Scientifique

Medicinal Chemistry and Antibacterial Activity

Furan derivatives have gained prominence in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored furan-containing compounds as potential antibacterial agents. These derivatives exhibit activity against both gram-positive and gram-negative bacteria . Their structural diversity allows for the creation of innovative antibacterial agents, addressing the global issue of microbial resistance.

Chiral Synthesis and Pharmaceutical Intermediates

(S)-1-(Furan-2-yl)propan-1-ol: ((S)-2) is a chiral heterocyclic alcohol derived from furan. It serves as a valuable precursor for the production of pharmaceuticals and natural products. Researchers use it to synthesize pyranone, which finds applications in sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

Organic Synthesis and Chemical Reactions

1-(Furan-2-yl)hexan-2-one participates in various chemical reactions, including annulation, cycloaddition, intramolecular transannulation, Friedel-Crafts, Wittig, and Claisen rearrangement . These reactions allow chemists to access diverse molecular scaffolds for further functionalization.

Mécanisme D'action

Target of Action

Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activity .

Pharmacokinetics

It’s worth noting that the compound is a liquid , which may influence its absorption and distribution in the body.

Result of Action

Furan derivatives have been reported to exhibit a variety of therapeutic advantages, such as anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial or antifungal or antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging and anticancer .

Propriétés

IUPAC Name |

1-(furan-2-yl)hexan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-2-3-5-9(11)8-10-6-4-7-12-10/h4,6-7H,2-3,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOXBBGPKWFOHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one](/img/structure/B3144301.png)

![4-[6-(4-Aminophenyl)-1,2,4,5-tetrazin-3-yl]aniline](/img/structure/B3144331.png)

![2,2,2-trichloro-N-[4-[[4-[(2,2,2-trichloroacetyl)amino]phenyl]methyl]phenyl]acetamide](/img/structure/B3144341.png)

![[Hydroxy(phenyl)methylene]malononitrile](/img/structure/B3144393.png)